![molecular formula C13H18O3 B1329394 2,4-Dihydroxy-5-hexylbenzaldehyde CAS No. 37470-87-4](/img/structure/B1329394.png)
2,4-Dihydroxy-5-hexylbenzaldehyde
Overview
Description
2,4-Dihydroxy-5-hexylbenzaldehyde (DHBA) is a compound with potential applications in various scientific fields due to its interesting physical and chemical properties. It has a molecular formula of C13H18O3 and an average mass of 222.280 Da .
Molecular Structure Analysis
The molecular structure of 2,4-Dihydroxy-5-hexylbenzaldehyde consists of a benzene ring with two hydroxyl groups and one hexyl group attached . The exact 3D structure is not available in the resources.Chemical Reactions Analysis
2,4-Dihydroxybenzaldehyde, a related compound, undergoes regioselective mono-benzylation reaction under extremely mild basic conditions. It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent .Scientific Research Applications
Low-Temperature Curing of Natural Rubber
5-Hexyl-2,4-dihydroxybenzaldehyde: has been identified as a novel chemical for the low-temperature curing of natural rubber (NR). This process enhances the thermal and tensile properties of NR by increasing the crosslinking between the NR molecular chains. The addition of this compound to NR latex significantly improves the thermal stability and tensile strength, making it suitable for sophisticated engineering applications .
Reactivity Studies in Organic Synthesis
The compound’s reactivity has been studied in the context of the Biginelli reaction, a multicomponent reaction used to obtain dihydropyrimidinthiones. 2,4-Dihydroxy-5-hexylbenzaldehyde showed a lack of reactivity towards the Biginelli adduct, which was explained using density functional theory molecular modeling. This study provides insights into the reactivity of substituted benzaldehydes in organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 5-hexyl-2,4-dihydroxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . The compound’s antifungal activity is achieved by disrupting these antioxidation systems .
Mode of Action
5-Hexyl-2,4-dihydroxybenzaldehyde interacts with its targets by destabilizing cellular redox homeostasis . This disruption is achieved through the compound’s redox-active properties . The compound’s structure, particularly the presence of an ortho-hydroxyl group in the aromatic ring, contributes to its antifungal activity .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . By disrupting cellular antioxidation systems, it causes an imbalance in the redox state of the cell, leading to the inhibition of fungal growth .
Result of Action
The result of the compound’s action is the inhibition of fungal growth . By disrupting the cellular antioxidation systems, the compound causes an imbalance in the redox state of the cell, which inhibits the growth of the fungi .
properties
IUPAC Name |
5-hexyl-2,4-dihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-6-10-7-11(9-14)13(16)8-12(10)15/h7-9,15-16H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCGVJPYIHKJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190910 | |
Record name | Benzaldehyde, 2,4-dihydroxy-5-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-5-hexylbenzaldehyde | |
CAS RN |
37470-87-4 | |
Record name | Benzaldehyde, 2,4-dihydroxy-5-hexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037470874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2,4-dihydroxy-5-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIHYDROXY-5-HEXYLBENZALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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